Dipropyl (2-hydroxyethyl)phosphonate
Description
Dipropyl (2-hydroxyethyl)phosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two propyl ester groups and a 2-hydroxyethyl substituent. Its molecular formula is C₈H₁₉O₄P, with a molecular weight of 210.21 g/mol. This compound is primarily utilized in organic synthesis as a precursor for flame retardants, polymer additives, and intermediates in the preparation of biologically active molecules . Its hydroxyethyl group enables hydrogen bonding, influencing solubility and reactivity in polar solvents.
Properties
CAS No. |
51840-41-6 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-dipropoxyphosphorylethanol |
InChI |
InChI=1S/C8H19O4P/c1-3-6-11-13(10,8-5-9)12-7-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
IEVSNYBFSZDWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CCO)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl (2-hydroxyethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as anhydrous Lewis acids, can enhance the reaction efficiency and reduce the overall production time .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Dipropyl (2-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl (2-hydroxyethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Dimethyl (2-Hydroxyethyl)phosphonate
- Molecular Formula : C₅H₁₃O₄P | Molecular Weight : 168.13 g/mol
- Applications include flame-retardant copolymers and as a substrate for enzymatic studies (e.g., hydroxyethylphosphonate dioxygenase) . Higher water solubility due to smaller alkyl chains, making it more suitable for aqueous-phase reactions .
Diisopropyl (2-Chloroethyl)phosphonate
- Molecular Formula : C₈H₁₈ClO₃P | Molecular Weight : 228.65 g/mol
- Key Differences: The chloroethyl group introduces electrophilic character, enabling alkylation reactions, unlike the hydroxyethyl group in the target compound . Diisopropyl esters enhance lipophilicity, favoring use in nonpolar solvents or as plasticizers . Safety concerns include higher toxicity due to the chlorine substituent, requiring stringent handling protocols .
Dimethyl (2-Oxopropyl)phosphonate
- Molecular Formula : C₅H₁₁O₄P | Molecular Weight : 166.11 g/mol
- Key Differences :
- The ketone (oxo) group replaces the hydroxyethyl moiety, enabling conjugate additions (e.g., Horner-Wadsworth-Emmons reactions) to form α,β-unsaturated carbonyl compounds .
- Lower polarity compared to hydroxyethyl derivatives reduces hydrogen-bonding interactions, impacting solubility and crystallization behavior .
Diethyl (Methylthiomethyl)phosphonate
- Molecular Formula : C₆H₁₅O₃PS | Molecular Weight : 198.22 g/mol
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications | Reactivity Notes |
|---|---|---|---|---|---|
| Dipropyl (2-hydroxyethyl)phos. | C₈H₁₉O₄P | 210.21 | Hydroxyethyl | Flame retardants, polymer synthesis | Hydrogen bonding enhances solubility |
| Dimethyl (2-hydroxyethyl)phos. | C₅H₁₃O₄P | 168.13 | Hydroxyethyl | Enzymatic substrates, copolymers | High aqueous reactivity |
| Diisopropyl (2-chloroethyl)phos. | C₈H₁₈ClO₃P | 228.65 | Chloroethyl | Alkylation reagents, plasticizers | Electrophilic, toxic |
| Dimethyl (2-oxopropyl)phos. | C₅H₁₁O₄P | 166.11 | Ketone | α,β-unsaturated carbonyl synthesis | Conjugate addition-prone |
| Diethyl (methylthiomethyl)phos. | C₆H₁₅O₃PS | 198.22 | Methylthio | Thio-Michael additions, catalysis | Sulfur-mediated nucleophilicity |
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